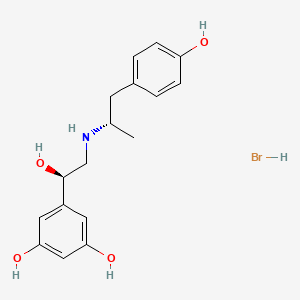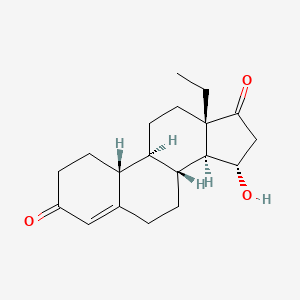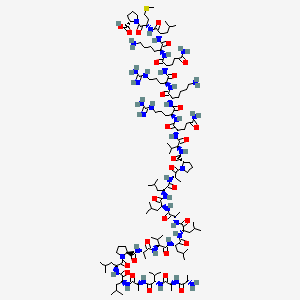
NFkappaB Inhibitor
描述
Synthesis Analysis
The synthesis and identification of NF-kappaB inhibitors have been a focus of research due to the pivotal role of NF-kappaB in regulating immune responses and cell survival pathways. One approach has been to identify molecules that can specifically target and inhibit the activation pathway of NF-kappaB, including the prevention of its nuclear translocation or DNA binding activity. These efforts have led to the discovery of various natural and synthetic compounds capable of inhibiting NF-kappaB activation at different stages of its pathway.
Molecular Structure Analysis
The molecular structure of NF-kappaB inhibitors is diverse, reflecting the variety of mechanisms by which these compounds inhibit NF-kappaB activity. Some inhibitors target the NF-kappaB/IkappaB complex in the cytoplasm to prevent NF-kappaB translocation to the nucleus. Others directly interfere with the DNA binding activity of NF-kappaB in the nucleus. The structure of the IkappaBalpha/NF-kappaB complex, for example, has been elucidated, showing how IkappaBalpha inhibits NF-kappaB by masking its nuclear localization signals and DNA-binding cleft, thus preventing its translocation to the nucleus and binding to DNA.
Chemical Reactions and Properties
NF-kappaB inhibitors often function through chemical reactions that modify key proteins in the NF-kappaB activation pathway. For instance, some inhibitors work by preventing the phosphorylation and subsequent degradation of IkappaB, the inhibitor that binds NF-kappaB in the cytoplasm. Others may induce modifications of NF-kappaB itself, such as oxidation or reduction reactions that affect its DNA-binding ability. The diversity in chemical structure among NF-kappaB inhibitors reflects the complexity of the NF-kappaB signaling pathway and the various points at which it can be targeted.
Physical Properties Analysis
The physical properties of NF-kappaB inhibitors, such as solubility, stability, and molecular weight, play significant roles in their biological activity and therapeutic potential. These properties influence the compound's bioavailability, distribution, metabolism, and excretion, critical factors in drug development. For effective inhibition of NF-kappaB, compounds must be able to reach their target sites within cells, requiring favorable physical and chemical properties that facilitate cellular uptake and retention.
Chemical Properties Analysis
The chemical properties of NF-kappaB inhibitors, including their reactivity, functional groups, and binding affinity to NF-kappaB or its regulatory proteins, determine their mechanism of action and effectiveness as inhibitors. High specificity and selectivity for NF-kappaB or its activating proteins are desirable features of inhibitors to minimize off-target effects and potential toxicity. The design and optimization of NF-kappaB inhibitors often involve detailed analysis of their chemical interactions with NF-kappaB signaling molecules to enhance their potency and selectivity.
References (Sources)
科学研究应用
NF-kappaB inhibitors have been extensively studied for their potential applications in various scientific fields, particularly in the treatment of diseases like cancer and chronic inflammatory conditions . Here are some insights based on the available literature:
-
Scientific Field: Rheumatology and Clinical Immunology
- Application: NF-kappaB inhibitors are being explored for the treatment of chronic inflammatory diseases like rheumatoid arthritis (RA) and multiple sclerosis (MS) .
- Method of Application: The “sneaking ligand” approach is one method being studied. Sneaking ligand fusion proteins (SLFPs) are recombinant proteins with modular architecture consisting of three domains. The prototype SLC1 binds specifically to the activated endothelium and blocks canonical NF-kappaB activation .
- Results: In vivo, SLC1 attenuated clinical and histological signs of experimental arthritides .
-
Scientific Field: Molecular and Cell Biology
- Application: Small molecule inhibitors of the NF-kappaB pathway are being studied for their potential in clinical applications .
- Method of Application: These inhibitors target the NF-kappaB pathways to modulate the expression of genes mediated by them .
- Results: Despite the vast knowledge for this pathway and several compounds in preclinical stage, there is a dearth of clinically proven molecules .
-
Scientific Field: Oncology
- Application: NF-kappaB inhibitors are being explored for their potential in the treatment of various types of cancer .
- Method of Application: These inhibitors target the NF-kappaB pathways to modulate the expression of genes mediated by them .
- Results: Despite the vast knowledge for this pathway and several compounds in preclinical stage, there is a dearth of clinically proven molecules .
-
Scientific Field: Neurology
- Application: NF-kappaB inhibitors are being studied for their potential use in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Method of Application: The “sneaking ligand” approach is one method being studied. Sneaking ligand fusion proteins (SLFPs) are recombinant proteins with modular architecture consisting of three domains. The prototype SLC1 binds specifically to the activated endothelium and blocks canonical NF-kappaB activation .
- Results: In vivo, SLC1 attenuated clinical and histological signs of experimental arthritides .
-
Scientific Field: Dermatology
- Application: NF-kappaB inhibitors are being explored for their potential in the treatment of skin diseases like psoriasis .
- Method of Application: The “sneaking ligand” approach is one method being studied. Sneaking ligand fusion proteins (SLFPs) are recombinant proteins with modular architecture consisting of three domains. The prototype SLC1 binds specifically to the activated endothelium and blocks canonical NF-kappaB activation .
- Results: In vivo, SLC1 attenuated clinical and histological signs of experimental arthritides .
-
Scientific Field: Gastroenterology
- Application: NF-kappaB inhibitors are being studied for their potential use in gastrointestinal diseases like inflammatory bowel disease (IBD) .
- Method of Application: These inhibitors target the NF-kappaB pathways to modulate the expression of genes mediated by them .
- Results: Despite the vast knowledge for this pathway and several compounds in preclinical stage, there is a dearth of clinically proven molecules .
安全和危害
While NF-kappaB inhibitors have therapeutic potential, they also pose certain risks. Unselective NF-kappaB inhibition in all cells results in multiple adverse effects, a major hindrance in drug development . Therefore, therapeutic NF-kappaB inhibition should ideally only take place in those cell types that are involved in disease pathogenesis to maintain physiological cell functions in all other cells .
未来方向
Future research should prioritize the identification of phytochemicals with robust NF-kappaB-inhibitory properties. Screening and evaluating various plant-derived compounds can uncover novel candidates that effectively modulate NF-kappaB signaling pathways . Furthermore, the development of cell-type specific NF-kappaB inhibitors is a promising area of research .
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLNURBQMTKEB-URDPEVQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H230N36O29S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2781.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NFkappaB Inhibitor | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




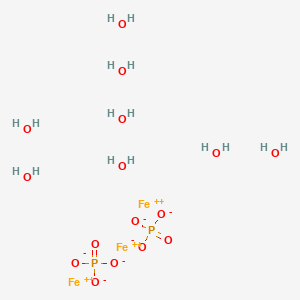
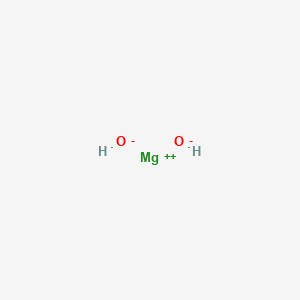
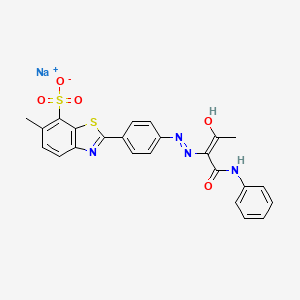
![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)
![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)
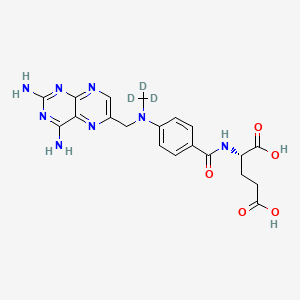
![benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1148298.png)
